

# Application Notes and Protocols for Srpkin-1 in Retinal Angiogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Pathological retinal angiogenesis is a hallmark of several debilitating ocular diseases, including wet age-related macular degeneration (AMD) and diabetic retinopathy. A key driver of this process is the vascular endothelial growth factor A (VEGF-A). Alternative splicing of VEGF-A pre-mRNA results in the production of various isoforms, with VEGF-A165a being a potent pro-angiogenic factor and VEGF-A165b exhibiting anti-angiogenic properties. The serine/arginine-rich protein kinase 1 (SRPK1) plays a crucial role in regulating this splicing event. SRPK1 phosphorylates serine/arginine-rich splicing factor 1 (SRSF1), promoting the selection of the proximal splice site in exon 8 of the VEGF-A pre-mRNA, leading to the production of the pro-angiogenic VEGF-A165a isoform.

**Srpkin-1** (**SRPKIN-1**) is a potent and irreversible covalent inhibitor of SRPK1 and SRPK2.[1][2] By inhibiting SRPK1, **Srpkin-1** prevents the phosphorylation of SRSF1, leading to a shift in VEGF-A splicing towards the distal splice site and favoring the production of the antiangiogenic VEGF-A165b isoform.[2] This mechanism makes **Srpkin-1** a promising therapeutic agent for diseases characterized by excessive retinal neovascularization. These application notes provide detailed protocols for utilizing **Srpkin-1** in both in vivo and in vitro models of retinal angiogenesis.

## **Data Presentation**



**Table 1: In Vitro Efficacy of SRPK Inhibitors** 

| Inhibitor | Cell Line | Assay                            | Concentrati<br>on | Effect                                                          | Reference |
|-----------|-----------|----------------------------------|-------------------|-----------------------------------------------------------------|-----------|
| SRPKIN-1  | HeLa      | VEGF-A<br>Splicing               | 100 nM            | Complete<br>switch from<br>VEGF-A165a<br>to VEGF-<br>A165b mRNA | [2]       |
| SRPKIN-1  | HeLa      | VEGF-A165b<br>Protein            | 200 nM            | Significant<br>elevation of<br>VEGF-A165b<br>protein levels     | [2]       |
| SRPIN340  | HeLa      | VEGF-A<br>Splicing               | 10 μΜ             | Little effect<br>on VEGF-A<br>isoform<br>switch                 | [2]       |
| SPHINX31  | RPE       | SRSF1<br>Nuclear<br>Localization | 3 μΜ              | Reduced nuclear to cytoplasmic ratio of SRSF1 in high glucose   | [3]       |

Table 2: In Vivo Efficacy of SRPK Inhibitors in Laser-Induced Choroidal Neovascularization (CNV) Mouse Model



| Inhibitor | Administrat<br>ion     | Dosage                    | Treatment<br>Schedule             | Reduction<br>in CNV Area | Reference |
|-----------|------------------------|---------------------------|-----------------------------------|--------------------------|-----------|
| SRPKIN-1  | Intravitreal           | Dose-<br>dependent        | Not specified                     | Significant suppression  | [2][4]    |
| SRPIN340  | Intravitreal           | 10 ng (5 ng/<br>μL, 2 μL) | Day 0 and<br>Day 7 post-<br>laser | Significant reduction    | [5]       |
| SPHINX    | Intravitreal           | 10 ng (5 ng/<br>μL, 2 μL) | Day 0 and<br>Day 7 post-<br>laser | Significant reduction    | [5]       |
| SRPIN340  | Topical (eye<br>drops) | 10 μg/mL (10<br>μL)       | Twice daily<br>for 14 days        | Significant inhibition   | [5]       |
| SPHINX    | Topical (eye<br>drops) | 10 μg/mL (10<br>μL)       | Twice daily<br>for 14 days        | Significant inhibition   | [5]       |

# **Signaling Pathway**



Click to download full resolution via product page

Caption: **Srpkin-1** signaling pathway in retinal angiogenesis.

# **Experimental Workflow**







Click to download full resolution via product page

Caption: Experimental workflow for Srpkin-1 studies.

# Experimental Protocols In Vivo Model: Laser-Induced Choroidal Neovascularization (CNV) in Mice

This model mimics the neovascularization characteristic of wet AMD.

#### Materials:

C57BL/6J mice (8-12 weeks old)



- Anesthetic (e.g., ketamine/xylazine cocktail)
- Topical anesthetic (e.g., proparacaine hydrochloride)
- Pupil dilator (e.g., 1% tropicamide)
- Argon or diode laser photocoagulator
- Slit lamp delivery system with a coverslip as a contact lens
- Srpkin-1 solution in a sterile vehicle (e.g., PBS or DMSO)
- 33-gauge or smaller needles for intravitreal injection
- · Fluorescein sodium for angiography
- Isolectin B4 for staining choroidal flat mounts

#### Procedure:

- Anesthetize the mouse and dilate the pupil of the eye to be treated.
- Apply a topical anesthetic to the cornea.
- Position the mouse at the slit lamp and use a coverslip with coupling gel as a contact lens.
- Deliver 3-4 laser burns (e.g., 532 nm, 200 mW, 100 ms duration, 75 μm spot size) around the optic nerve, avoiding major retinal vessels. A small bubble formation indicates the rupture of Bruch's membrane.[6][7]
- **Srpkin-1** Administration (Intravitreal Injection): Immediately after laser treatment (Day 0) and again on Day 7, perform an intravitreal injection.[5]
  - Under a dissecting microscope, use a 33-gauge needle to puncture the sclera about 1-2 mm behind the limbus.
  - Inject 1-2 μL of Srpkin-1 solution (e.g., 5 ng/μL for a total of 5-10 ng) into the vitreous cavity.[5][8]



- · Monitoring and Quantification:
  - Perform fluorescein angiography on days 7 and 14 to visualize leakage from the CNV lesions.[6]
  - On day 14, euthanize the mice and enucleate the eyes.
  - Dissect the choroid and prepare flat mounts.
  - Stain with a fluorescently labeled endothelial cell marker, such as isolectin B4.
  - Image the flat mounts using a confocal microscope and quantify the area of neovascularization using image analysis software (e.g., ImageJ).[5][9]

## In Vitro Assay: Western Blot for Phospho-SRSF1

This assay determines the effect of **Srpkin-1** on the phosphorylation of its direct target, SRSF1.

#### Materials:

- Human retinal pigment epithelial cells (ARPE-19) or human retinal microvascular endothelial cells (HRMEC)
- Cell culture medium and supplements
- Srpkin-1
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies:



- Anti-phospho-SRSF1 (pSR) antibody
- Anti-SRSF1 antibody[1][10][11][12]
- Anti-β-actin or GAPDH antibody (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- Plate ARPE-19 or HRMEC cells and grow to 80-90% confluency.
- Treat the cells with varying concentrations of Srpkin-1 (e.g., 10 nM 1 μM) for a specified time (e.g., 24 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-SRSF1 antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with anti-SRSF1 and a loading control antibody to normalize the results.

# In Vitro Assay: RT-PCR for VEGF-A Isoforms



This protocol quantifies the relative mRNA levels of the pro-angiogenic VEGF-A165a and anti-angiogenic VEGF-A165b isoforms.

#### Materials:

- Treated cells from the Western blot protocol
- RNA extraction kit (e.g., TRIzol or column-based kit)
- Reverse transcription kit
- PCR primers specific for VEGF-A165a and VEGF-A165b
- qPCR master mix with SYBR Green or TagMan probes
- Real-time PCR system

#### Procedure:

- Extract total RNA from the **Srpkin-1** treated and control cells.
- Synthesize cDNA from the RNA using a reverse transcription kit.
- Perform real-time PCR using primers that specifically amplify either the VEGF-A165a or VEGF-A165b isoform.
- Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
- Analyze the data using the ΔΔCt method to determine the relative expression of each isoform.

# In Vitro Assay: Scratch Wound Healing Assay for Cell Migration

This assay assesses the effect of **Srpkin-1** on the migratory capacity of retinal endothelial cells.

#### Materials:



- Human retinal microvascular endothelial cells (HRMEC)[13][14]
- Endothelial cell growth medium
- Srpkin-1
- Culture plates (e.g., 24-well plates)
- Pipette tip (p200 or p1000)
- Microscope with a camera

#### Procedure:

- Plate HRMECs in a 24-well plate and grow them to a confluent monolayer.
- Create a "scratch" in the monolayer using a sterile pipette tip.[15][16]
- Wash the cells gently with PBS to remove detached cells.
- Replace the medium with fresh medium containing different concentrations of Srpkin-1 or a vehicle control.
- Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 24-48 hours.
- Measure the width of the scratch at different points for each condition and time point.
- Calculate the percentage of wound closure over time to quantify cell migration.

# Conclusion

**Srpkin-1** is a valuable tool for studying the role of VEGF-A splicing in retinal angiogenesis. The protocols outlined in these application notes provide a framework for investigating the efficacy of **Srpkin-1** in both in vivo and in vitro models. By modulating the balance of VEGF-A isoforms, **Srpkin-1** holds significant potential as a therapeutic strategy for neovascular retinal diseases.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SRSF1 Antibody [ABIN461956] for Human, Mouse, Rat WB, IHC, IF [antibodies-online.com]
- 2. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Proangiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy -PMC [pmc.ncbi.nlm.nih.gov]
- 4. srpkin-1-a-covalent-srpk1-2-inhibitor-that-potently-converts-vegf-from-pro-angiogenic-to-anti-angiogenic-isoform Ask this paper | Bohrium [bohrium.com]
- 5. Topical Antiangiogenic SRPK1 Inhibitors Reduce Choroidal Neovascularization in Rodent Models of Exudative AMD PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. A Simple Optical Coherence Tomography Quantification Method for Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRSF1 Monoclonal Antibody (96) (32-4500) [thermofisher.com]
- 11. SRSF1 Polyclonal Antibody (PA5-80069) [thermofisher.com]
- 12. mybiosource.com [mybiosource.com]
- 13. angioproteomie.com [angioproteomie.com]
- 14. cell-systems.com [cell-systems.com]
- 15. researchgate.net [researchgate.net]
- 16. An introduction to the wound healing assay using live-cell microscopy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Srpkin-1 in Retinal Angiogenesis Studies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b608193#srpkin-1-protocol-for-retinal-angiogenesis-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com